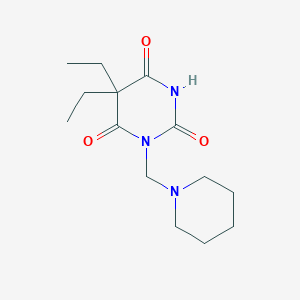
5,5-Diethyl-1-(piperidin-1-ylmethyl)-1,3-diazinane-2,4,6-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5-Diethyl-1-(piperidin-1-ylmethyl)-1,3-diazinane-2,4,6-trione is a synthetic organic compound belonging to the class of diazinane derivatives This compound is characterized by its unique structure, which includes a piperidinylmethyl group attached to a diazinane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Diethyl-1-(piperidin-1-ylmethyl)-1,3-diazinane-2,4,6-trione typically involves the reaction of piperidine with a diazinane derivative under controlled conditions. One common method includes the alkylation of piperidine with a suitable diazinane precursor in the presence of a base such as potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) solvent . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired product in its pure form.
化学反应分析
Types of Reactions
5,5-Diethyl-1-(piperidin-1-ylmethyl)-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidinylmethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent like dichloromethane (DCM).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.
作用机制
The mechanism of action of 5,5-Diethyl-1-(piperidin-1-ylmethyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes, thereby modulating their activity and affecting various biochemical processes . The compound’s structure allows it to bind to active sites of enzymes or receptors, leading to changes in their function and subsequent biological effects.
相似化合物的比较
Similar Compounds
Pyrazoline Derivatives: These compounds share a similar nitrogen-based heterocyclic structure and have been studied for their biological activities.
Benzimidazoles: Another class of compounds with a fused benzene and imidazole ring, known for their diverse pharmacological properties.
Uniqueness
5,5-Diethyl-1-(piperidin-1-ylmethyl)-1,3-diazinane-2,4,6-trione stands out due to its unique diazinane ring structure combined with a piperidinylmethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
7178-19-0 |
|---|---|
分子式 |
C14H23N3O3 |
分子量 |
281.35 g/mol |
IUPAC 名称 |
5,5-diethyl-1-(piperidin-1-ylmethyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C14H23N3O3/c1-3-14(4-2)11(18)15-13(20)17(12(14)19)10-16-8-6-5-7-9-16/h3-10H2,1-2H3,(H,15,18,20) |
InChI 键 |
ZAGXCDCWYUJFQA-UHFFFAOYSA-N |
规范 SMILES |
CCC1(C(=O)NC(=O)N(C1=O)CN2CCCCC2)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


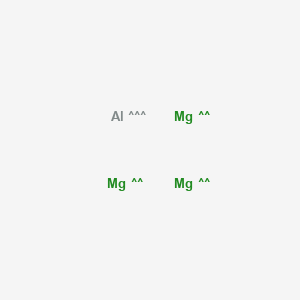

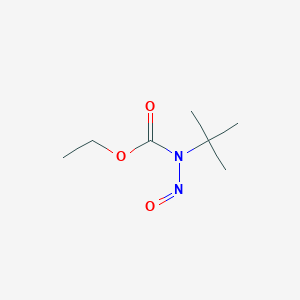
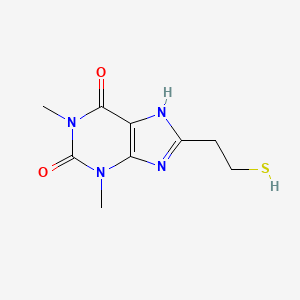


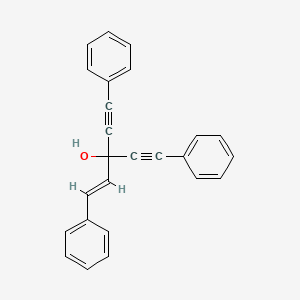
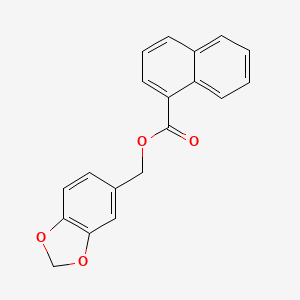
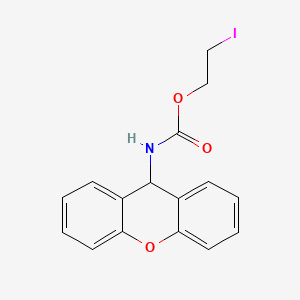
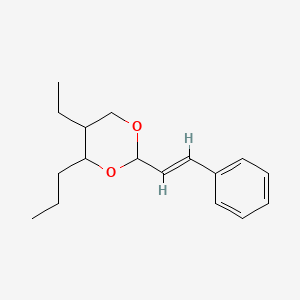



![[Methoxy(oxido)phosphoryl] phosphate](/img/structure/B14731461.png)
